

Physical and chemical properties of bismuth potassium iodide crystals.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth;potassium;iodide*

Cat. No.: *B11823123*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Bismuth Potassium Iodide Crystals

Abstract

Bismuth potassium iodide ($K_3Bi_2I_9$) is an inorganic, lead-free perovskite-related material that has garnered significant attention from the scientific community. Its low toxicity, favorable optoelectronic properties, and stability in ambient conditions make it a promising alternative to lead-based perovskites in applications such as photovoltaics and optoelectronics.^{[1][2]} This technical guide provides a comprehensive overview of the core physical and chemical properties of $K_3Bi_2I_9$ crystals. It details the material's crystal and electronic structures, optical and thermal characteristics, and established experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using process diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this novel material.

General and Chemical Properties

Bismuth potassium iodide, with the formula $K_3Bi_2I_9$, is a red crystalline solid.^{[3][4]} It is known for being partly decomposed by water but is completely soluble in alkali iodide solutions.^[3] Due to its stability under normal temperatures and pressures, it can be handled safely in a laboratory environment, though conditions like excessive heat and ignition sources should be avoided.^[4]

[5] Historically, related compounds have been used in analytical chemistry for the precipitation of vitamins and antibiotics from solutions.[3][6]

Property	Value	Reference
Chemical Formula	$K_3Bi_2I_9$	[4][7]
Alternate Formula	K_4BiI_7	[3][8]
CAS Number	41944-01-8 (for K_4BiI_7)	[3][6]
Molecular Weight	1253.70 g/mol (for K_4BiI_7)	[3][8]
Appearance	Red or red-brown crystals	[3][4][5]
Solubility	Partially decomposed by water; Soluble in alkali iodide solutions	[3]
Thermal Stability	Stable in dry air for many days	[4]

Structural and Electronic Properties

The properties of $K_3Bi_2I_9$ are intrinsically linked to its unique crystal and electronic structure. Unlike the cesium analogue $Cs_3Bi_2I_9$ which forms a zero-dimensional (0D) structure of isolated biotahedra, the smaller potassium cation in $K_3Bi_2I_9$ promotes the formation of a two-dimensional (2D) layered structure.[7] This structural difference significantly impacts its electronic and charge transport properties.

Crystal Structure

$K_3Bi_2I_9$ crystallizes in a monoclinic system with a $P21/n$ space group.[7] Its structure is characterized as a "layered defect-perovskite," which consists of corrugated layers of corner-sharing BiI_6 octahedra.[4][7] This 2D architecture is considered more favorable for charge transport compared to the 0D structures of other $A_3Bi_2I_9$ compounds (where $A = Cs$ or Methylammonium).[7]

Parameter	Value	Reference
Crystal System	Monoclinic	[7]
Space Group	P21/n	[7]
Structure Type	2D Layered Defect-Perovskite	[4][7]
Connectivity	Corner-sharing Bi_6 octahedra	[7]

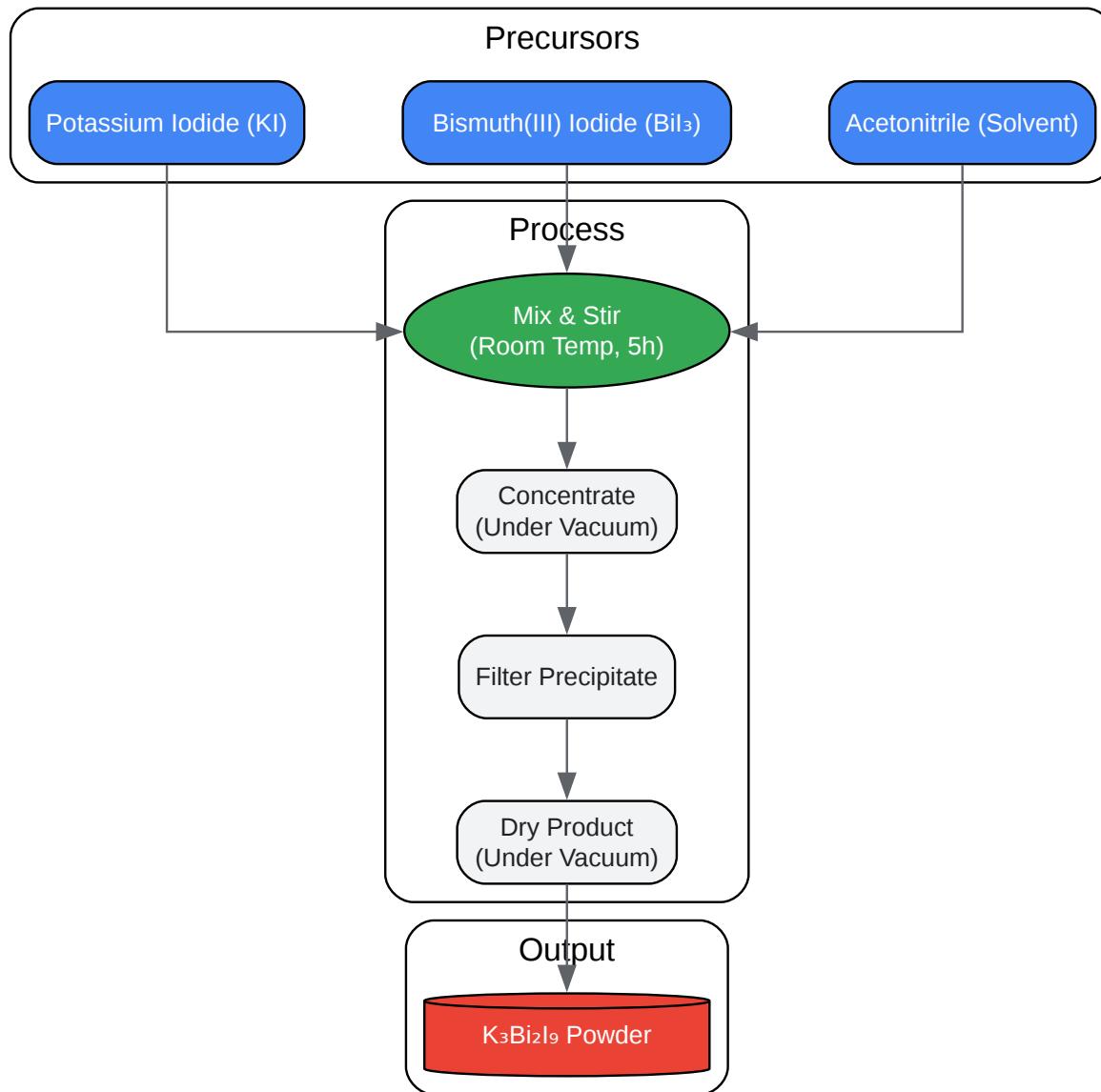
Electronic Structure

The electronic and optical properties of $\text{K}_3\text{Bi}_2\text{I}_9$ bear some resemblance to the widely studied lead iodide perovskites.[4][9] However, a key distinction is the deeper valence band position in these bismuth iodides, which necessitates careful selection of hole transport materials in potential solar cell device architectures.[4][9] Theoretical and experimental studies show that the electronic band structure features relatively flat valence and conduction bands, suggesting heavy effective masses for electrons and holes.[10] The valence and conduction bands are primarily composed of I p and Bi p orbitals, respectively.[10]

Property	Value/Description	Reference
Band Gap	~2.04 eV (experimental)	[10]
Band Gap Type	Direct	[10]
Valence Band	Deeper position compared to lead iodide perovskites	[4][9]
Special Features	Anomalously large Born effective charges on Bi^{3+} suggest potential for effective defect screening and charge carrier transport.	[4][9]

Experimental Protocols and Workflows

The synthesis and characterization of $\text{K}_3\text{Bi}_2\text{I}_9$ can be achieved through various established methods. The following sections detail common experimental protocols and provide visual


workflows.

Synthesis Methodologies

$K_3Bi_2I_9$ can be synthesized as bulk powder, single crystals, or thin films using both solid-state and solution-based approaches.

A. Solution-Based Synthesis of Bulk Powder: A facile and common method involves the reaction of precursor salts in a solvent at room temperature.[\[4\]](#)

- Precursor Preparation: Stoichiometric amounts of potassium iodide (KI) and bismuth(III) iodide (BiI_3) are measured.
- Dissolution & Reaction: The binary iodides are added to a suitable organic solvent, such as acetonitrile (CH_3CN), in a reaction vessel.
- Stirring: The mixture is stirred at room temperature for approximately 5 hours.
- Precipitation: The resulting red solution is concentrated under vacuum to induce precipitation of the $K_3Bi_2I_9$ product.
- Isolation: The red precipitate is isolated by filtration.
- Drying: The final product is dried under vacuum.

Solution-Based Synthesis of $K_3Bi_2I_9$ Powder[Click to download full resolution via product page](#)

A flowchart for the solution-based synthesis of $K_3Bi_2I_9$ powder.

B. Thin-Film Deposition: For optoelectronic device fabrication, thin films are often prepared via spin coating.[7]

- Precursor Solution: Potassium iodide (KI) and bismuth(III) iodide (BiI_3) are dissolved in a stoichiometric ratio in a solvent mixture, typically DMF/DMSO (dimethylformamide/dimethyl sulfoxide).
- Substrate Preparation: A substrate (e.g., FTO-coated glass) is cleaned thoroughly.
- Spin Coating: The precursor solution is dispensed onto the substrate, which is then spun at high speed to create a uniform thin film.
- Annealing: The coated substrate is heated on a hotplate to facilitate crystallization and remove residual solvent.

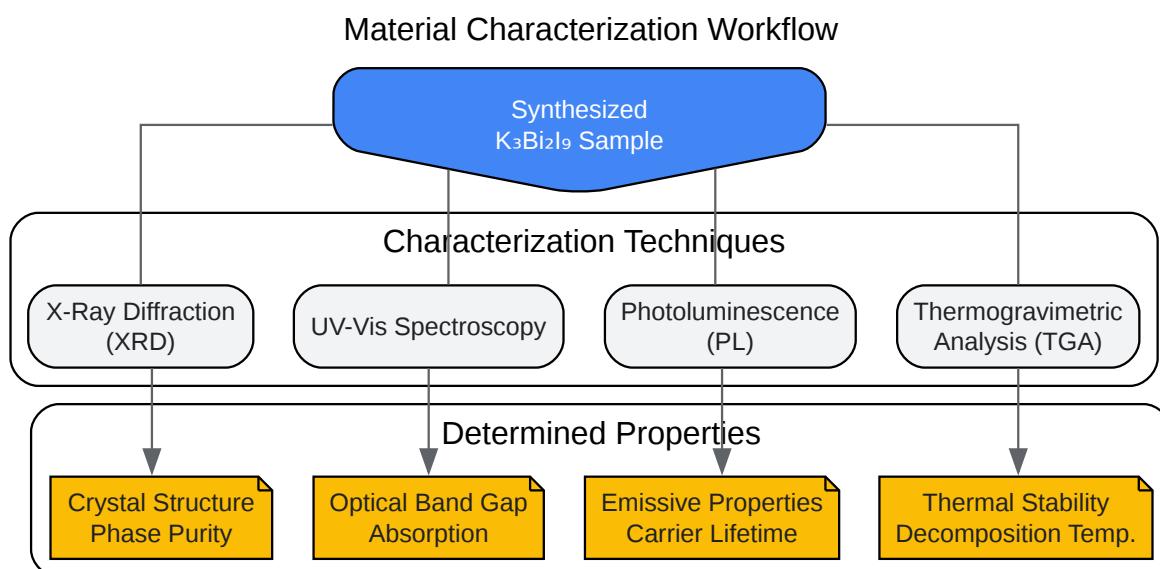
Characterization Techniques

A suite of analytical techniques is used to verify the synthesis and determine the properties of the resulting crystals.

A. X-Ray Diffraction (XRD):

- Purpose: To confirm the crystal structure, phase purity, and determine lattice parameters.
- Methodology: A powdered sample or thin film is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting peaks are compared to known database patterns or used for structural refinement to confirm the $P21/n$ space group of $\text{K}_3\text{Bi}_2\text{I}_9$.^{[7][10]}

B. UV-Visible (UV-Vis) Spectroscopy:

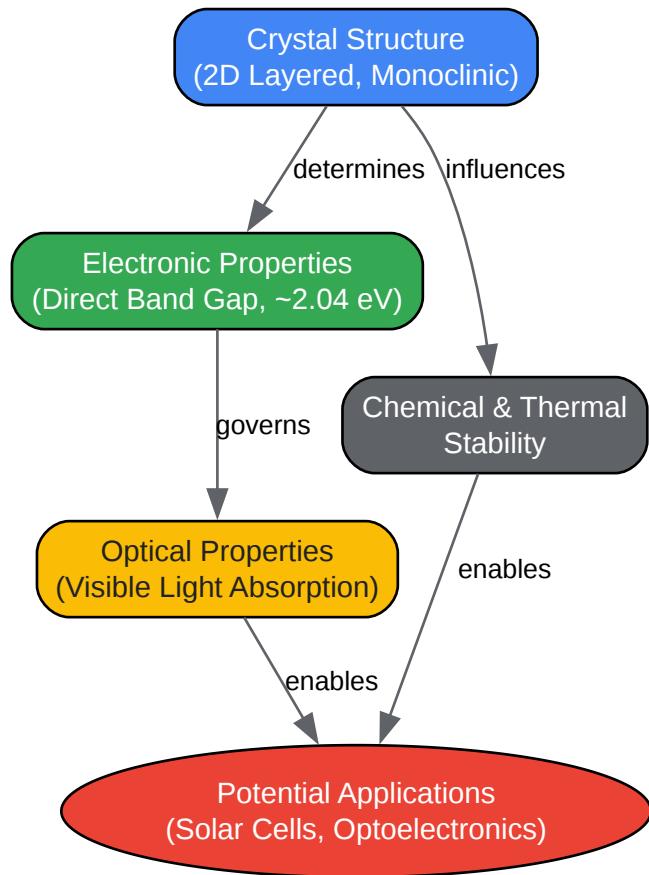

- Purpose: To measure the optical absorption properties and determine the optical band gap.
- Methodology: A thin film of the material on a transparent substrate is placed in a spectrophotometer. The absorbance or transmittance of light is measured across a range of wavelengths (typically 200-800 nm). The optical band gap can be estimated from the absorption edge using a Tauc plot.^{[4][11]} The tetraiodobismuthate(III) complex, a related species, shows characteristic absorbance maxima at 337 nm and 465 nm.^[12]

C. Photoluminescence (PL) Spectroscopy:

- Purpose: To investigate the emissive properties and electronic quality of the material.
- Methodology: The sample is excited with a monochromatic light source (laser) with energy greater than its band gap. The emitted light (photoluminescence) is collected and analyzed by a spectrometer to determine the emission wavelength, intensity, and lifetime of photogenerated charge carriers.[13]

D. Thermogravimetric Analysis (TGA):

- Purpose: To evaluate the thermal stability and decomposition temperature.
- Methodology: A small amount of the sample is placed in a furnace and heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. A significant loss in mass indicates decomposition.[14]


[Click to download full resolution via product page](#)

A workflow illustrating the characterization of $K_3Bi_2I_9$ crystals.

Structure-Property Relationships

The physical and chemical characteristics of $K_3Bi_2I_9$ are directly governed by its fundamental structure. This relationship is crucial for designing materials for specific applications.

Structure-Property-Application Relationship

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth Potassium Iodide [drugfuture.com]

- 4. escholarship.org [escholarship.org]
- 5. ecacs.ca [ecacs.ca]
- 6. BISMUTH POTASSIUM IODIDE | 41944-01-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Bismuth potassium iodide | 41944-01-8 | FB33647 [biosynth.com]
- 9. Crystal and Electronic Structures of Complex Bismuth Iodides A3Bi2I9 (A = K, Rb, Cs) Related to Perovskite: Aiding the Rational Design of Photovoltaics (Journal Article) | OSTI.GOV [osti.gov]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of bismuth potassium iodide crystals.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11823123#physical-and-chemical-properties-of-bismuth-potassium-iodide-crystals\]](https://www.benchchem.com/product/b11823123#physical-and-chemical-properties-of-bismuth-potassium-iodide-crystals)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com